molecular formula C21H22ClF3IN3O2 B12381544 Cobimetinib-d4 (hydrochloride)

Cobimetinib-d4 (hydrochloride)

Cat. No.: B12381544
M. Wt: 571.8 g/mol
InChI Key: DDNNFQXGTWWUKM-RWEPGDBUSA-N
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Description

Cobimetinib-d4 (hydrochloride) is a deuterated form of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Cobimetinib. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cobimetinib-d4 (hydrochloride) involves several key steps:

Industrial Production Methods: The industrial production of Cobimetinib-d4 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cobimetinib-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.

    Substitution: Substitution reactions are used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cobimetinib-d4 (hydrochloride), which are used for further studies and applications .

Scientific Research Applications

Cobimetinib-d4 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Cobimetinib-d4 (hydrochloride) exerts its effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cellular proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-d4 (hydrochloride) prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Cobimetinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems. Similar compounds include:

Cobimetinib-d4 (hydrochloride) stands out due to its enhanced stability and reduced metabolic rate, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C21H22ClF3IN3O2

Molecular Weight

571.8 g/mol

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C21H21F3IN3O2.ClH/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1H/t17-;/m0./s1/i10D2,11D2;

InChI Key

DDNNFQXGTWWUKM-RWEPGDBUSA-N

Isomeric SMILES

[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H].Cl

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.Cl

Origin of Product

United States

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